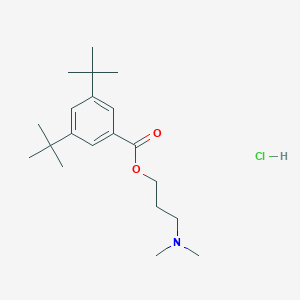![molecular formula C21H25N3O2 B4017153 2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4017153.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
Vue d'ensemble
Description
The scientific investigation of complex chemical compounds involves understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This comprehensive approach provides insights into the potential applications and interactions of these compounds in various fields, including pharmaceuticals, material science, and chemical engineering.
Synthesis Analysis
Research often explores the synthesis of complex molecules through various chemical pathways, including but not limited to, reductive amination, Leuckart reactions, and catalytic cycles. For example, the synthesis and utility of dihydropyridines have been extensively studied due to their significant biological properties, indicating a wide range of methodologies applicable to related compounds (Sharma & Singh, 2017).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the behavior and reactivity of chemical compounds. Techniques such as NMR spectroscopy and X-ray crystallography are commonly employed. Research on Pd-cyclometallated compounds with 2-arylpyridines highlights the importance of structural analysis in determining the properties of complex molecules (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds are influenced by their molecular structure. Studies on the chemical behavior of acetaminophen by advanced oxidation processes show the transformation pathways and by-products, which can be relevant for understanding similar compounds' reactivity (Qutob et al., 2022).
Physical Properties Analysis
The physical properties of chemical compounds, including melting point, solubility, and thermal stability, are critical for their practical application. While specific data on the compound may not be available, studies on similar molecules provide a framework for such analyses.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental for the application and handling of chemical compounds. The analysis of impurities and synthetic routes for amphetamine-type substances illustrates the complex interplay of chemical properties in synthetic chemistry (Stojanovska et al., 2013).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(14-17-8-7-16-4-1-2-6-19(16)17)23-15-18-5-3-9-22-21(18)24-10-12-26-13-11-24/h1-6,9,17H,7-8,10-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPCNRJGHYXCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=C(N=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4017072.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4017089.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017113.png)
![5-(4-methoxyphenyl)-4-({[3-(4-morpholinyl)propyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017132.png)

![17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4017137.png)
![11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017144.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4017161.png)
![N-(2-methoxyethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017168.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4017179.png)